molecular formula C21H18ClFN6O2 B12006285 4-fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

4-fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

Cat. No.: B12006285
M. Wt: 440.9 g/mol
InChI Key: VJUNVWXYQWFWCK-BHGWPJFGSA-N
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Description

4-fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound with the molecular formula C21H18ClFN6O2. This compound is part of a class of hydrazones, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

The synthesis of 4-fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone typically involves the reaction of 4-fluorobenzaldehyde with a hydrazine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group in 4-fluorobenzaldehyde can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific biological context in which it is used .

Comparison with Similar Compounds

Similar compounds to 4-fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone include:

  • 4-fluorobenzaldehyde [7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
  • 4-fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
  • 4-fluorobenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

These compounds share similar structural features but differ in the substituents attached to the purinyl and benzyl groups, which can influence their chemical properties and applications .

Properties

Molecular Formula

C21H18ClFN6O2

Molecular Weight

440.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H18ClFN6O2/c1-27-18-17(19(30)28(2)21(27)31)29(12-14-5-3-4-6-16(14)22)20(25-18)26-24-11-13-7-9-15(23)10-8-13/h3-11H,12H2,1-2H3,(H,25,26)/b24-11+

InChI Key

VJUNVWXYQWFWCK-BHGWPJFGSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)F)CC4=CC=CC=C4Cl

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)F)CC4=CC=CC=C4Cl

Origin of Product

United States

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